Edelfosine
CAS No.: 77286-66-9
Cat. No.: VC0004600
Molecular Formula: C27H58NO6P
Molecular Weight: 523.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 77286-66-9 |
---|---|
Molecular Formula | C27H58NO6P |
Molecular Weight | 523.7 g/mol |
IUPAC Name | [(2R)-2-methoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Standard InChI | InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3/t27-/m1/s1 |
Standard InChI Key | MHFRGQHAERHWKZ-HHHXNRCGSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC |
SMILES | CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC |
Canonical SMILES | CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC |
Appearance | Assay:≥98%A lyophilized powder |
Chemical Structure and Physicochemical Properties
Edelfosine (C27H58NO6P; molecular weight 523.72 g/mol) features an ether-linked octadecyl chain at the sn-1 position, a methoxy group at sn-2, and a phosphocholine headgroup at sn-3 . This configuration confers stability against phospholipase degradation while enabling selective partitioning into lipid rafts—cholesterol-rich membrane microdomains critical for survival signaling in cancer cells . X-ray diffraction studies reveal that edelfosine adopts a conical molecular shape, promoting non-bilayer phases in membranes that may disrupt raft-dependent processes like growth factor receptor clustering .
Table 1: Key Physicochemical Properties of Edelfosine
Mechanisms of Antineoplastic Action
Plasma Membrane Targeting and Apoptosis Induction
Edelfosine’s primary mechanism involves selective accumulation in tumor cell membranes, where it inhibits pro-survival pathways and activates extrinsic apoptosis. At concentrations as low as 1 μM, edelfosine induces Fas/CD95 receptor clustering in lipid rafts, facilitating death-inducing signaling complex (DISC) formation and caspase-8 activation . Concurrently, it suppresses the PI3K/Akt pathway—a key driver of tumor cell survival—by reducing Akt phosphorylation at Ser473 . In androgen-sensitive LNCaP prostate cancer cells, this dual action synergizes with androgen deprivation, achieving 85% apoptosis rates versus 40% with either treatment alone .
Ion Channel Modulation
Recent studies identified the SK3/KCa2.3 potassium channel as a novel edelfosine target. In MDA-MB-435s breast cancer cells, 1 μM edelfosine inhibited SK3-mediated membrane hyperpolarization, reducing calcium influx and impairing migration by 72% . Proteinase K digestion assays confirmed that edelfosine binds SK3 extracellular domains, altering calcium sensitivity without blocking apamin binding sites . SK3 knockdown abolished edelfosine’s anti-migratory effects, validating channel specificity .
Metabolic Reprogramming
Stable isotope-resolved metabolomics in Jurkat T-cells revealed edelfosine’s dose-dependent metabolic effects:
-
Low doses (0.5 μg/mL): Increased TCA cycle flux (1.8-fold) and anaplerotic pyruvate carboxylation, elevating ATP production for stress adaptation .
-
High doses (2 μg/mL): Induced ROS overproduction (2.5-fold vs. control) via mitochondrial electron transport chain uncoupling, triggering intrinsic apoptosis .
Edelfosine also diverted ribose-5-phosphate from nucleotide synthesis to the pentose phosphate pathway, depleting purine pools essential for tumor proliferation .
Preclinical Efficacy Across Tumor Models
Table 2: Edelfosine Antitumor Activity in Preclinical Studies
In vivo biodistribution studies using 14C-labeled edelfosine demonstrated 5.3-fold higher accumulation in breast tumor tissue versus adjacent muscle, with prolonged retention (>96 hours) due to reduced phospholipase-mediated degradation .
Clinical Trial Outcomes
Phase II Trials in Solid Tumors
A multicenter Phase II trial (n=116) evaluated oral edelfosine in advanced NSCLC :
-
Dosing: 300 mg/day escalating to 900 mg/day over 4 weeks
-
Response: 2 partial remissions (2.5%), 68 stable disease (84%)
-
Median Survival: 244 days (responders) vs. 199 days (intent-to-treat)
-
Toxicity: Grade I/II gastrointestinal events (67% patients), no hematological toxicity
Notably, 46/68 patients with stable disease had documented tumor progression pre-treatment, suggesting edelfosine halted disease advancement .
Hematological Malignancies
In a Phase I/II bone marrow purging trial (n=22), edelfosine (10 μM for 24h) eliminated 99.3% of leukemic blasts from autografts without damaging CD34+ stem cells . All patients engrafted successfully, with 18-month relapse-free survival of 64% versus 41% in historical controls .
Combination Therapy Strategies
Synergy with Cytotoxic Agents
Edelfosine enhances cisplatin efficacy in ovarian cancer models through lipid raft-mediated drug retention. Pre-treatment with 5 μM edelfosine increased intracellular cisplatin accumulation by 3.1-fold, reducing IC50 from 12.4 μM to 4.7 μM .
Hormonal Therapy Integration
In LNCaP prostate xenografts, edelfosine (20 mg/kg) combined with androgen deprivation reduced tumor volume by 89% versus 52% for monotherapy . Mechanistically, edelfosine downregulated androgen receptor (AR) expression 4.2-fold and induced ATF3—a transcriptional AR repressor .
Emerging Non-Oncological Applications
Antiviral Activity
Edelfosine inhibits HIV-1 entry by disrupting lipid raft-dependent CD4-CXCR4 interactions. In PBMCs, 5 μM edelfosine reduced viral p24 production by 98% without cytotoxicity .
Autoimmune Disease Modulation
Preliminary data suggest edelfosine induces apoptosis in autoreactive B-cells. In a murine lupus model, weekly 10 mg/kg edelfosine decreased anti-dsDNA antibodies by 74% and prolonged survival from 22 to 38 weeks .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume